3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate
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Overview
Description
3-Tert-butyl 9-methyl 3-azaspiro[55]undecane-3,9-dicarboxylate is a chemical compound with the molecular formula C17H29NO4 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with appropriate reagents under controlled conditions. For instance, under an argon atmosphere, wet palladium on carbon (Pd/C) can be added to the compound in a tetrahydrofuran (THF) solution. The reaction is then stirred at 40°C for 40 hours under 45 psi .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis in a laboratory setting provides a foundation for scaling up the process for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate: This compound has a similar spiro structure but differs in functional groups.
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: Another similar compound with an oxo group instead of a methyl group.
Uniqueness
3-Tert-butyl 9-methyl 3-azaspiro[55]undecane-3,9-dicarboxylate is unique due to its specific functional groups and spiro structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-O-tert-butyl 9-O-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)22-15(20)18-11-9-17(10-12-18)7-5-13(6-8-17)14(19)21-4/h13H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYQFAVQJALXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C(=O)OC)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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